{2-amino-4-(hydroxy-kappaO)-3-[1-(imino-kappaN)ethyl]benzonitrilato}(diphenyl)boron
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Overview
Description
5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE is a complex organic compound with a unique structure that includes a benzoxazaborinin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABORININ-3-IUM-2-UIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-AMINO-6-CYANO-4-METHYL-2,2-DIPHENYL-2H-1,3,2-BENZOXAZABOR
Properties
Molecular Formula |
C21H18BN3O |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
7-amino-5-methyl-3,3-diphenyl-2-oxa-4-azonia-3-boranuidabicyclo[4.4.0]deca-1(6),4,7,9-tetraene-8-carbonitrile |
InChI |
InChI=1S/C21H18BN3O/c1-15-20-19(13-12-16(14-23)21(20)24)26-22(25-15,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,25H,24H2,1H3 |
InChI Key |
ACKUARDRUJXAJR-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1([NH+]=C(C2=C(O1)C=CC(=C2N)C#N)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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